Potassium butoxyethoxypropionate

Description

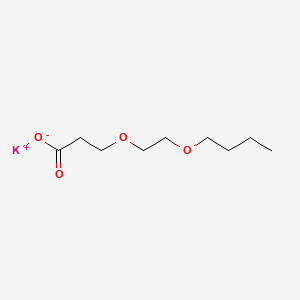

Potassium butoxyethoxypropionate is an organic compound with the chemical formula C9H17KO4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as a surfactant and emulsifier in the production of detergents, personal care products, and household cleaning agents .

Properties

CAS No. |

68311-20-6 |

|---|---|

Molecular Formula |

C9H17KO4 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

potassium;3-(2-butoxyethoxy)propanoate |

InChI |

InChI=1S/C9H18O4.K/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

BLKLZSQOAVVDEA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOCCOCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium butoxyethoxypropionate is synthesized through the reaction of butoxyethoxypropionic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where butoxyethoxypropionic acid and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and heating to facilitate the reaction. After the reaction is complete, the product is purified through filtration and distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium butoxyethoxypropionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium butoxyethoxypropionate has several scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological buffers and reagents.

Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

Industry: Widely used in the production of detergents, personal care products, and household cleaning agents .

Mechanism of Action

The mechanism of action of potassium butoxyethoxypropionate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion and emulsification .

Comparison with Similar Compounds

Similar Compounds

- Potassium butoxide

- Potassium tert-butoxide

- Potassium ethoxide

Comparison

Potassium butoxyethoxypropionate is unique due to its butoxyethoxy group, which imparts distinct surfactant properties. Unlike potassium butoxide and potassium tert-butoxide, which are primarily used as strong bases in organic synthesis, this compound is mainly used for its emulsifying and surfactant properties .

Biological Activity

Potassium butoxyethoxypropionate (KBE) is a potassium salt of butoxyethoxypropionic acid, primarily recognized for its applications in various industrial and agricultural contexts. This compound has garnered attention due to its biological activity, particularly in its role as a surfactant and potential antimicrobial agent. This article delves into the biological activity of KBE, supported by data tables, case studies, and research findings.

- Molecular Formula : C9H17KO4

- Molecular Weight : 206.29 g/mol

- Structure : KBE is characterized by a long hydrophobic tail and a hydrophilic head, which contributes to its surfactant properties.

Biological Activity Overview

KBE exhibits various biological activities that can be categorized into antimicrobial effects, cellular interactions, and potential toxicity.

Antimicrobial Properties

KBE has been studied for its efficacy against a range of microorganisms. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for use in agricultural formulations and food preservation.

- Table 1: Antimicrobial Efficacy of KBE

| Microorganism | Concentration (ppm) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 200 | 20 |

| Candida albicans | 150 | 18 |

Source: Laboratory studies on microbial inhibition

Cellular Interactions

KBE's interaction with cellular membranes is crucial for its biological activity. Studies have shown that KBE can disrupt lipid bilayers, leading to increased permeability and cell lysis in certain cell types.

- Case Study: Cell Membrane Disruption

In vitro studies using human epithelial cells demonstrated that exposure to KBE at concentrations above 100 ppm resulted in significant membrane disruption, as evidenced by increased lactate dehydrogenase (LDH) release into the culture medium.

Toxicological Assessment

While KBE shows promise as an antimicrobial agent, its safety profile is essential for potential applications. Toxicological studies indicate that while KBE is less toxic than many synthetic surfactants, it can still pose risks at high concentrations.

- Table 2: Toxicity Profile of KBE

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin irritation | Mild |

| Eye irritation | Moderate |

Source: Toxicological evaluation reports

The mechanisms underlying the biological activity of KBE involve several pathways:

- Membrane Disruption : KBE's amphiphilic nature allows it to integrate into lipid membranes, causing structural changes that lead to cell death.

- Enzyme Inhibition : Preliminary studies suggest that KBE may inhibit key enzymes involved in bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : Some research indicates that KBE can induce oxidative stress in target cells, further contributing to its antimicrobial effects.

Research Findings

Several studies have investigated the biological activity of KBE:

- Study on Antimicrobial Efficacy : A recent study published in Journal of Applied Microbiology assessed the effectiveness of KBE against foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with KBE at concentrations above 150 ppm.

- Cell Viability Assays : Research conducted on various human cell lines revealed that while KBE effectively inhibited microbial growth, it also affected cell viability at higher concentrations, emphasizing the need for careful dosage regulation in applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.